Enantiomeric Identity: (3R) vs. Racemate and (3S) for Stereochemically Defined SAR
The (3R) configuration of the target compound is not arbitrary—it corresponds to the stereochemistry found in the clinical renin inhibitor VTP-27999, as determined by X-ray crystallography (PDB: 3Q4B; resolution 2.19 Å) [1]. The inhibitor VTP-27999 achieved an IC50 of 0.47 nM against human renin with >1000-fold selectivity over 150 off-target receptors [2]. While the free (3R)-aminopiperidine building block itself has not been tested in isolation, the stereochemical requirement for potent renin inhibition is established: replacement of the (R)-configuration leads to loss of key hydrophobic pocket interactions identified in the co-crystal structure [1]. The (3S)-1-(3-chlorobenzyl)piperidin-3-amine enantiomer is commercially listed (CBNumber CB31463829; C12H17ClN2, MW 224.73) but no published biological activity data or co-crystal structures are available, and it is absent from the VTP-27999 SAR optimization series .
| Evidence Dimension | Stereochemical configuration relevance to macromolecular target binding |
|---|---|
| Target Compound Data | (3R) configuration matches VTP-27999 renin inhibitor scaffold (PDB 3Q4B bound conformation); VTP-27999 renin IC50 = 0.47 nM |
| Comparator Or Baseline | (3S)-1-(3-chlorobenzyl)piperidin-3-amine: no crystallographic or enzymatic activity data available; raceme CAS 1044766-81-5: no stereochemical purity specification |
| Quantified Difference | Cannot be quantified for the individual building blocks due to absence of head-to-head data; class-level evidence shows stereochemistry is essential for renin active-site occupancy |
| Conditions | X-ray co-crystallography (PDB 3Q4B); recombinant human renin enzymatic assay (fluorogenic substrate) |
Why This Matters
Procuring the correct enantiomer is non-negotiable for SAR studies where stereochemistry directly translates to target affinity; the (3R) form is the only enantiomer represented in a co-crystal structure with a therapeutically relevant aspartyl protease.
- [1] Wu Z, McKeever BM, et al. PDB entry 3Q4B: Clinically Useful Alkyl Amine Renin Inhibitors. X-ray diffraction, 2.19 Å. Deposited 2010-12-23. Primary citation: Jia L et al., ACS Med Chem Lett, 2011. View Source
- [2] Glpbio. VTP-27999: Highly potent and selective renin inhibitor, IC50 = 0.47 nM. View Source
